molecular formula C8H15NO B042219 Pseudotropine CAS No. 135-97-7

Pseudotropine

Cat. No. B042219
CAS RN: 135-97-7
M. Wt: 141.21 g/mol
InChI Key: CYHOMWAPJJPNMW-UHFFFAOYSA-N
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Description

Tropine is a derivative of tropane containing a hydroxyl group at the third carbon. It is also known as 3-tropanol. Tropine is a white hygroscopic crystalline powder that is both a heterocyclic alcohol and an amine. It is a central building block of many chemicals active in the nervous system, including tropane alkaloids .

Safety and Hazards

Pseudotropine is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled in a well-ventilated place with suitable protective clothing, and contact with skin and eyes should be avoided .

Future Directions

The biosynthetic pathways of pseudotropine have been elucidated in several Solanaceae plants, and the key genes have been sequentially identified . This knowledge can potentially be used for metabolic engineering in transgenic plant systems or microbial platforms to sustainably meet the global demand of pharmaceutically important tropane alkaloids .

Mechanism of Action

Tropine exerts its effects primarily through its interaction with the nervous system. It acts as a precursor to various tropane alkaloids, which are known to interact with muscarinic acetylcholine receptors. These interactions inhibit the parasympathetic nervous system, leading to effects such as pupil dilation, increased heart rate, and reduced salivation .

Biochemical Analysis

Biochemical Properties

Tropine is a specific class of alkaloid and can be more specifically defined as all molecules that possess a tropane ring system . Tropine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that Tropine-Forming Reductase, a putative short chain dehydrogenase (SDR) gene, catalyzes the tropinone reduction to yield tropine, the key intermediate of tropane alkaloids .

Cellular Effects

Tropine has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that Tropine exacerbates the ventilatory depressant actions of fentanyl in freely-moving rats .

Molecular Mechanism

Tropine exerts its effects at the molecular level through various mechanisms. It has been reported that Atropine, a derivative of Tropine, is a competitive antagonist of the muscarinic acetylcholine receptor types M1, M2, M3, M4, and M5 . This suggests that Tropine may have similar molecular interactions.

Temporal Effects in Laboratory Settings

It has been reported that Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant, was shown to catalyze the tropinone reduction to yield tropine . This suggests that Tropine may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Tropine vary with different dosages in animal models. For instance, it has been reported that chicks treated with Tropine alone were significantly protected against the axial elongation and myopic refractive shift associated with lens-induced myopia (LIM) .

Metabolic Pathways

Tropine is involved in various metabolic pathways. It has been reported that Tropine is a natural product found in the plants of deadly nightshade (Atropa belladonna) and devil’s trumpet (Datura stramonium) . This suggests that Tropine interacts with various enzymes or cofactors in these plants.

Transport and Distribution

It has been reported that Tropine is a central building block of many chemicals active in the nervous system, including tropane alkaloids . This suggests that Tropine may interact with various transporters or binding proteins.

Subcellular Localization

It has been reported that Tropine is a central building block of many chemicals active in the nervous system, including tropane alkaloids . This suggests that Tropine may be directed to specific compartments or organelles.

Chemical Reactions Analysis

Types of Reactions

Tropine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHOMWAPJJPNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859224
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Tropine
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Vapor Pressure

0.01 [mmHg]
Record name Tropine
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CAS RN

135-97-7, 120-29-6, 7432-10-2
Record name Pseudotropine
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Record name 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)-
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Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
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Record name Tropine
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Synthesis routes and methods I

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Synthesis routes and methods II

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A process as claimed in claim 8, wherein N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one is reacted with diisobutyl-aluminumhydride in benzene and at room temperature, to produce tropine.
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N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of pseudotropine in tropane alkaloid biosynthesis?

A: this compound is a key branching point intermediate in the biosynthesis of tropane alkaloids. While tropine, its stereoisomer, leads to the formation of hyoscyamine and scopolamine, this compound serves as a precursor for calystegines. [, , , ]

Q2: Which enzyme is responsible for the formation of this compound?

A: this compound is formed from tropinone through the action of a stereospecific enzyme called tropinone reductase II (TR-II). This enzyme utilizes NADPH as a cofactor and catalyzes the reduction of the 3-keto group of tropinone to a 3β-hydroxyl group, yielding this compound. [, , , ]

Q3: How does the stereospecificity of tropinone reductases influence alkaloid biosynthesis?

A: Plants possess two distinct tropinone reductases: TR-I and TR-II. TR-I specifically produces tropine, leading to hyoscyamine and scopolamine synthesis, while TR-II generates this compound, directing the pathway towards calystegine production. This branching, controlled by enzyme stereospecificity, dictates the final alkaloid profile in plants. [, , ]

Q4: Can the manipulation of tropinone reductase expression alter alkaloid profiles in plants?

A: Yes, research has shown that overexpressing specific tropinone reductases can significantly alter the alkaloid composition in plants. For instance, overexpressing the gene encoding for this compound-forming tropinone reductase in Atropa belladonna led to an increased accumulation of calystegines. [] Conversely, overexpressing the tropine-forming reductase increased hyoscyamine and scopolamine levels while decreasing calystegines. [, ]

Q5: Does the presence of putrescine N-methyltransferase (PMT) influence this compound levels?

A: While PMT is crucial for initiating tropane alkaloid biosynthesis, its overexpression alone does not appear to directly affect this compound or other tropane alkaloid levels in Atropa belladonna. This suggests that other enzymes or regulatory mechanisms downstream of PMT might be more critical in controlling this compound production. []

Q6: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C8H15NO, and its molecular weight is 141.21 g/mol. []

Q7: What is the structural difference between tropine and this compound?

A: Tropine and this compound are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. Specifically, they differ in the orientation of the hydroxyl group at the C3 position of the tropane ring system. [, , , ]

Q8: How can NMR spectroscopy be used to analyze this compound?

A: NMR, particularly 13C spin-lattice relaxation studies, has been employed to understand the anisotropic rotational motion of this compound in solution. These studies provide insights into the molecule's dynamics and interactions with its environment. [] Additionally, using shift reagents like tris(dipivalomethanato)europium(III) simplifies the NMR spectra of bifunctional tropanes like this compound, aiding in structural analysis and conformational studies. []

Q9: Are there analytical methods to detect this compound in complex matrices like food?

A: Yes, sensitive and selective analytical methods like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) have been developed and validated for the simultaneous determination of various tropane alkaloids, including this compound, in complex matrices like teas, herbal teas, and animal feed. [, ] These methods are crucial for monitoring and regulating the levels of these potentially toxic alkaloids in food and feed.

Q10: Is this compound itself pharmacologically active?

A: While this compound itself shows limited pharmacological activity compared to its esterified derivatives like calystegines, research has shown its potential use in developing novel pharmaceutical compounds. For example, incorporating this compound into the structure of atropine analogues yielded compounds with varying antimuscarinic potencies, highlighting its potential as a scaffold for drug design. [, ]

Q11: What are the biological activities of calystegines, the derivatives of this compound?

A: Calystegines, synthesized from this compound, are potent and specific inhibitors of glycosidases. [] This inhibitory activity gives them potential applications in various fields, including medicine, as they can affect various biological processes involving carbohydrate metabolism.

Q12: How does the structure of this compound relate to the activity of its derivatives?

A: The structure of this compound, particularly the orientation of the hydroxyl group at the C3 position, plays a critical role in the activity and selectivity of its derivatives. For example, studies on atropine analogues revealed that the 3α configuration, corresponding to tropine derivatives, generally exhibits higher antimuscarinic potency compared to the 3β configuration found in this compound derivatives. [] This highlights the importance of stereochemistry in drug design and development.

Q13: Can this compound or its derivatives be used as biomarkers?

A: While the research provided doesn't directly address this compound or its derivatives as biomarkers, their presence and levels in specific plants or plant parts can be indicative of certain physiological states or responses to environmental stimuli. [] Further research is needed to explore their full potential as biomarkers in various biological systems.

Q14: What is known about the toxicity of this compound?

A: While this compound is less toxic compared to other tropane alkaloids like atropine and scopolamine, research on mice indicates potential adverse effects. [] Mice fed exclusively on field bindweed (Convolvulus arvensis), a plant containing this compound, exhibited severe hepatic necrosis and gastritis, leading to death or euthanasia within a week. [] This highlights the need for careful consideration and monitoring of this compound levels in food and feed.

Q15: Are there any regulations regarding the presence of this compound in food and feed?

A: While specific regulations targeting this compound might vary depending on the region, the presence of tropane alkaloids, including this compound, in food and feed is increasingly recognized as a potential health concern. [] Analytical methods are being developed and validated to monitor their levels and ensure consumer safety.

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